molecular formula C16H20N2O B2914631 N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide CAS No. 1226448-83-4

N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide

Cat. No.: B2914631
CAS No.: 1226448-83-4
M. Wt: 256.349
InChI Key: UPQYWPFGMSRWBW-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Compounds that include a pyrrole ring are quite varied in their structures and activities, including some drugs and natural products .


Synthesis Analysis

The synthesis of pyrrole-containing compounds is a well-studied area of chemistry. One common method is the Paal-Knorr Synthesis, which involves the condensation of 1,4-diketones with primary amines . The exact synthesis route for your specific compound would depend on the choice of starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of a pyrrole-containing compound like the one you mentioned would be characterized by the presence of the pyrrole ring, which consists of four carbon atoms and one nitrogen atom in a five-membered ring . The exact structure would depend on the other substituents attached to the ring .


Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution at the 2-position of the ring, due to the high electron density associated with the nitrogen atom . Other reactions could include oxidation, reduction, and various coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a pyrrole-containing compound would depend on its specific structure. In general, pyrrole itself is a colorless liquid at room temperature, with a boiling point of 129-130°C . It is slightly soluble in water, but more soluble in organic solvents .

Mechanism of Action

The mechanism of action of a pyrrole-containing compound would depend on its specific structure and the biological target it interacts with . Pyrrole rings are often found in biologically active compounds, including drugs, where they can participate in various types of binding interactions with biological targets .

Safety and Hazards

Like many organic compounds, pyrrole is flammable and should be handled with care . It can cause skin and eye irritation, and may be harmful if inhaled or swallowed . Specific safety and hazard information for your compound would depend on its exact structure .

Future Directions

The study of pyrrole-containing compounds is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on the synthesis of new pyrrole derivatives, the exploration of their biological activities, and their incorporation into functional materials .

Properties

IUPAC Name

3-phenyl-N-(3-pyrrol-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(10-9-15-7-2-1-3-8-15)17-11-6-14-18-12-4-5-13-18/h1-5,7-8,12-13H,6,9-11,14H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQYWPFGMSRWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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